Decanoic acid-1,2-13C2

Übersicht

Beschreibung

Decanoic acid, also known as capric acid, is a medium-chain fatty acid that has been utilized in various chemical syntheses and medical research. Although the provided papers do not directly discuss "Decanoic acid-1,2-13C2", they provide insights into the use of medium-chain fatty acids in different contexts. For instance, the first paper describes the use of decanoic acid as a promoting medium in the synthesis of bis(indolyl)methane derivatives, highlighting its role in enhancing the reactivity of aromatic aldehydes through electrophilic activation . This suggests that decanoic acid can be an effective catalyst in organic synthesis.

Synthesis Analysis

The synthesis of bis(indolyl)methane derivatives using decanoic acid is a significant advancement in organic chemistry. The study demonstrates that decanoic acid can activate aldehyde carbonyl groups, facilitating the addition of 2-methyl-1H-indole to various aromatic aldehydes at room temperature . This process yields pure compounds without the need for additional workup and purification steps, making it a cost-effective and environmentally friendly alternative to traditional methods that often require metal-containing catalysts and corrosive acids.

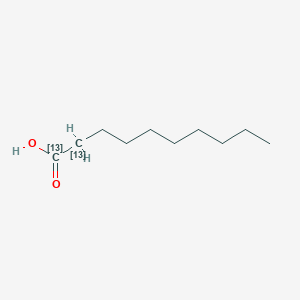

Molecular Structure Analysis

While the molecular structure of "this compound" is not explicitly discussed in the provided papers, the general structure of decanoic acid consists of a ten-carbon chain with a carboxylic acid functional group at one end. The "1,2-13C2" notation indicates that the first two carbon atoms in the chain are labeled with the stable isotope carbon-13, which can be useful in tracing the incorporation of decanoic acid into metabolic pathways or in structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The chemical reactivity of decanoic acid is exemplified in the synthesis of bis(indolyl)methane derivatives, where it acts as a medium that promotes the electrophilic activation of aromatic aldehydes . This activation is crucial for the subsequent addition reaction with 2-methyl-1H-indole, leading to the formation of the desired bis(indolyl)methane compounds. The ability of decanoic acid to participate in such reactions underscores its versatility as a reagent in organic synthesis.

Physical and Chemical Properties Analysis

Decanoic acid is known for its medium-chain fatty acid properties, which include being readily absorbed in the duodenum, as indicated by the use of a related compound, 13C-octanoic acid, in the measurement of gastric emptying rates . The physical and chemical properties of decanoic acid, such as its melting point, boiling point, solubility, and acidity, are important for its function in chemical syntheses and its behavior in biological systems. The absorption characteristics of medium-chain fatty acids like decanoic acid are utilized in medical research to study physiological processes, such as gastric emptying in infants .

Wissenschaftliche Forschungsanwendungen

Selective Production of Decanoic Acid

Researchers have engineered a cell factory capable of producing decanoic acid from glycerol, a renewable feedstock, by reversing the β-oxidation pathway. This process selectively generates decanoic acid by exploiting the chain-length specificity of enzymes, achieving a production yield of 0.1 g/g glycerol. This method highlights the potential of decanoic acid in industrial chemicals, pharmaceuticals, and biofuels (Kim & Gonzalez, 2018).

Thermal Energy Storage Applications

Decanoic acid has been microencapsulated for thermal energy storage applications, demonstrating the potential for environmentally friendly, thermally stable, and leakage-free microcapsules. The study found that microcapsules of decanoic acid with Poly (melamine–urea–formaldehyde) exhibit suitable latent heat and better heat resistance, making them recommended for applications above 95°C (Konuklu et al., 2014).

Deoxygenation Studies

The transformation of decanoic acid through deoxygenation pathways has been explored over various catalysts. This research focuses on the conversion of decanoic acid into hydrocarbons by removing oxygen atoms, offering insights into the production of biofuels and chemicals from fatty acids (Brillouet et al., 2014).

Synthesis of Poly-3-Hydroxyalkanoate

Decanoic acid serves as an ideal substrate for producing medium-chain-length poly-3-hydroxyalkanoate (MCL-PHA), a biopolymer, using a fed-batch fermentation process. This research demonstrates the efficient conversion of decanoic acid into a valuable biopolymer, highlighting its potential in biotechnological applications (Gao, Ramsay & Ramsay, 2016).

Nanoparticle Synthesis

Decanoic acid has been used as a capping ligand in the synthesis of iron oxide nanoparticles, allowing for control over particle size and demonstrating high saturation magnetization. These nanoparticles have potential applications in biomedical fields, such as contrast agents for magnetic resonance imaging and magnetic carriers for drug delivery (Guardia et al., 2010).

Wirkmechanismus

Target of Action

Decanoic acid-1,2-13C2, also known as Capric acid-1,2-13C2, is a medium-chain fatty acid . Its primary targets are the c-Met signaling cascades in hepatocellular carcinoma (HCC) cells . The c-Met pathway plays a crucial role in tumor growth and progression in HCC .

Mode of Action

This compound exhibits profound anti-tumor effects on human HCC through the suppression of HGF/c-Met signaling cascades . It inhibits HGF-induced activation of c-Met and its downstream signals . This interaction results in the induction of apoptotic cell death and the inhibition of the expression of various tumorigenic proteins .

Biochemical Pathways

The c-Met signaling pathway is the primary biochemical pathway affected by this compound . The suppression of this pathway leads to the inhibition of tumor growth and progression in HCC . The downstream effects include the induction of apoptotic cell death and the inhibition of the expression of various tumorigenic proteins .

Pharmacokinetics

It’s known that medium-chain fatty acids like this compound are generally rapidly and efficiently absorbed in the gastrointestinal tract .

Result of Action

The result of this compound’s action is the suppression of tumor growth and progression in HCC . It induces apoptotic cell death and inhibits the expression of various tumorigenic proteins . Moreover, it attenuates tumor growth and lung metastasis in the HCC mouse model .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that this compound should only be used by those persons trained in the safe handling of hazardous chemicals .

Safety and Hazards

Like most carboxylic acids, decanoic acid is corrosive and can cause burns and eye damage . It is harmful if swallowed, and can be irritating to the skin and respiratory system . It is advisable to handle it with appropriate safety measures, including wearing protective clothing, gloves, and eye/face protection .

Biochemische Analyse

Biochemical Properties

Decanoic acid-1,2-13C2 plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including acyl-CoA synthetase, which activates decanoic acid by converting it into decanoyl-CoA. This activated form can then enter the β-oxidation pathway, where it is broken down to produce acetyl-CoA, a key molecule in energy production . Additionally, this compound interacts with proteins involved in mitochondrial function, influencing the production of ketone bodies, which serve as alternative energy sources .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances mitochondrial function and increases the number of mitochondria, potentially optimizing cellular energy production . This compound also influences cell signaling pathways, such as the activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism . Furthermore, this compound impacts cellular metabolism by promoting the production of ketone bodies, which can be used as an energy source during periods of low glucose availability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates PPARs, which are nuclear receptors that regulate the expression of genes involved in fatty acid metabolism . This activation leads to increased β-oxidation and ketogenesis. Additionally, this compound can inhibit the activity of enzymes such as histone deacetylases (HDACs), which play a role in gene expression regulation . By inhibiting HDACs, this compound can alter the expression of genes involved in cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can enhance mitochondrial function and increase ketone body production . Long-term exposure may lead to alterations in gene expression and cellular metabolism, potentially affecting cell viability and function . Studies have shown that this compound can be degraded over time, which may influence its long-term effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance mitochondrial function and increase ketone body production without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, such as liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while higher doses lead to toxicity and adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the β-oxidation of fatty acids. It is converted into decanoyl-CoA by acyl-CoA synthetase, which then enters the β-oxidation pathway to produce acetyl-CoA . This acetyl-CoA can be used in the citric acid cycle to generate ATP or in ketogenesis to produce ketone bodies . This compound also interacts with enzymes such as carnitine palmitoyltransferase, which facilitates its transport into mitochondria for β-oxidation .

Transport and Distribution

Within cells, this compound is transported and distributed by various transporters and binding proteins. It can be transported into cells via fatty acid transport proteins (FATPs) and then activated by acyl-CoA synthetase . Once activated, this compound is transported into mitochondria by carnitine palmitoyltransferase for β-oxidation . The compound can also bind to albumin in the bloodstream, facilitating its distribution to different tissues .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it undergoes β-oxidation to produce acetyl-CoA . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to mitochondria . The activity and function of this compound are closely linked to its mitochondrial localization, as this is where it exerts its effects on energy production and cellular metabolism .

Eigenschaften

IUPAC Name |

(1,2-13C2)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-OJJJIBSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584355 | |

| Record name | (1,2-~13~C_2_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287111-30-2 | |

| Record name | (1,2-~13~C_2_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287111-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)

![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)